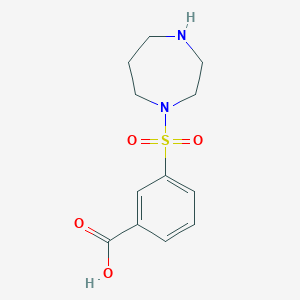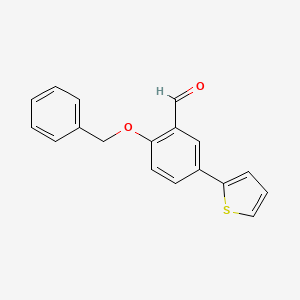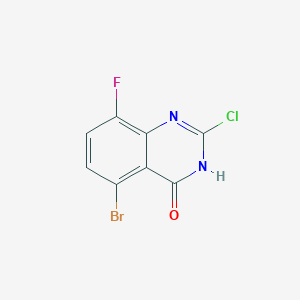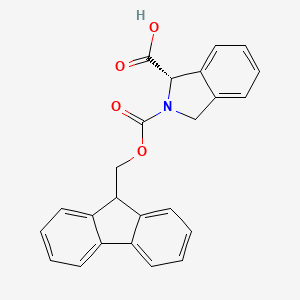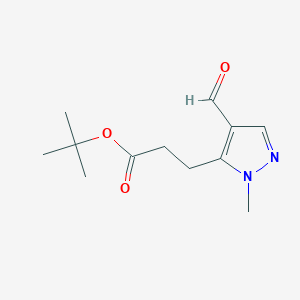![molecular formula C8H8N4O B13917067 N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13917067.png)
N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide typically involves the formation of the pyrazolopyridine core followed by acylation. One common method starts with the cyclization of appropriate precursors to form the pyrazolopyridine ring system. For instance, the reaction of hydrazine derivatives with pyridine carboxaldehydes under acidic conditions can yield the desired pyrazolopyridine core. Subsequent acylation with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine leads to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety. Additionally, the use of automated reactors and purification systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity. This interaction can result in the inhibition of cell proliferation, induction of apoptosis, or other cellular effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-b]pyridines: Similar to N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide but with a different arrangement of the nitrogen atoms in the ring system.
Uniqueness
This compound is unique due to its specific ring fusion pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C8H8N4O/c1-5(13)11-8-2-7-6(3-9-8)4-10-12-7/h2-4H,1H3,(H,10,12)(H,9,11,13) |
InChI-Schlüssel |
OMAPJCSVOIOSHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C2C=NNC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


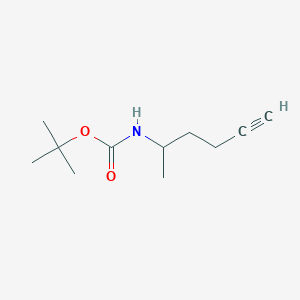
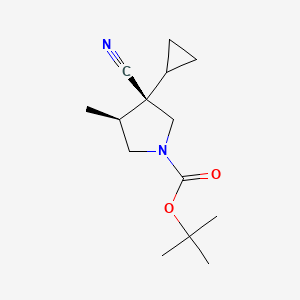
![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)

![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
